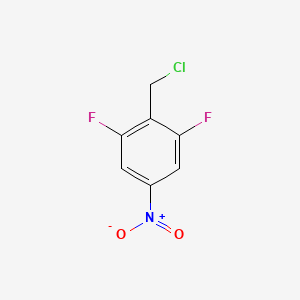

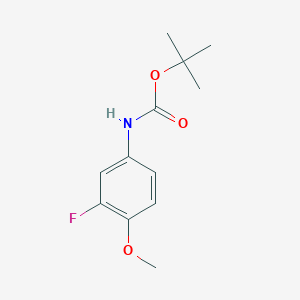

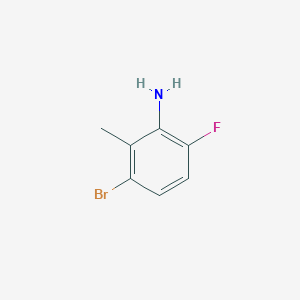

![molecular formula C7H7BrClN3 B1376236 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 1018894-96-6](/img/structure/B1376236.png)

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide

説明

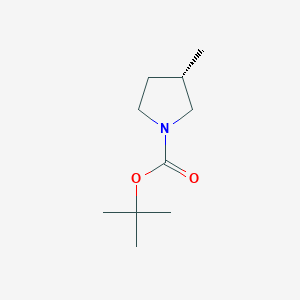

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide is a versatile chemical compound used in scientific research. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . A hit to lead process led to the discovery of 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) as a potent PqsR antagonist .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .科学的研究の応用

Antimicrobial Applications

The imidazole ring, which is a core structure in 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide, is known for its antimicrobial properties. This compound can be synthesized into derivatives that exhibit potent antibacterial and antifungal activities . These derivatives can be used in the development of new drugs to combat resistant strains of bacteria and fungi.

Antitumor and Anticancer Research

Research has shown that certain derivatives of imidazole-containing compounds, like our subject compound, have demonstrated moderate to high inhibitory activities against various tumor cell lines . This makes it a valuable candidate for the synthesis of new antitumor agents and for use in cancer research, particularly in the study of liver cancer (HepG2), ovarian cancer (SK-OV-3), lung cancer (NCI-H460), and other types.

Pharmacological Evaluation

The compound’s derivatives have been evaluated for their pharmacological effects, including reduced cytotoxicity and promising antiproliferative activity . This evaluation is crucial in the development of safer pharmaceuticals with fewer side effects.

Corrosion Inhibition

Benzimidazole derivatives are known to be effective corrosion inhibitors. The presence of amino groups in these compounds has been linked to an increase in inhibition efficiency, making them suitable for protecting metals and alloys from corrosion .

Synthesis of Functional Molecules

Substituted imidazoles, which can be synthesized from the compound , are key components in functional molecules used in everyday applications . The versatility in the synthesis of these molecules allows for a wide range of applications, including materials science and industrial chemistry.

Signal Reception Blocking in Bacterial Communication

Derivatives of this compound have been used to block signal reception at the level of PqsR in bacterial communication . This leads to a reduction in the transcription of genes associated with virulence, thereby mitigating the effects of bacterial infections.

Antiproliferative Activity Determination

The biological activity assay of the compound’s derivatives has been performed on cell lines dedicated to antiproliferative activity determination. This includes studies on T-Jurkat cell line and peripheral mononuclear blood cells (PBMCs), which are crucial for understanding the compound’s effects on cell growth .

Drug Synthesis and Development

Imidazole-containing compounds like 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide are essential synthons in drug development. They are the basis for a variety of commercially available drugs with diverse therapeutic applications, ranging from antihistaminic to antiprotozoal and antibacterial agents .

作用機序

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Compound 6f inhibited the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .

将来の方向性

Imidazole has become an important synthon in the development of new drugs . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .

特性

IUPAC Name |

6-chloro-1H-benzimidazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3.BrH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRGHZTYNLLHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

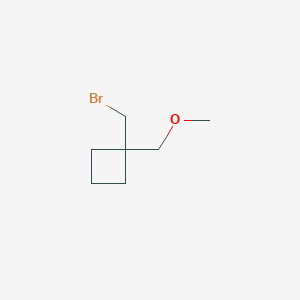

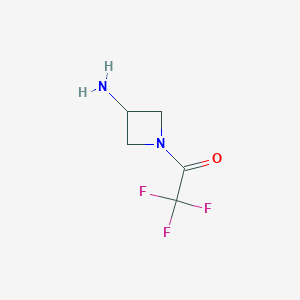

![9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1376156.png)